molecular formula C12H6ClF3N4 B2505131 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 339099-70-6

8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2505131
CAS No.: 339099-70-6
M. Wt: 298.65
InChI Key: XEHMOLJLMRMDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a chlorine atom at position 8, a trifluoromethyl group at position 6, and a 3-pyridinyl moiety at position 2. This structure combines aromatic nitrogen-rich rings with electron-withdrawing groups (Cl, CF₃), which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

8-chloro-3-pyridin-3-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4/c13-9-4-8(12(14,15)16)6-20-10(18-19-11(9)20)7-2-1-3-17-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHMOLJLMRMDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloropyridine with trifluoromethyl-substituted hydrazine derivatives, followed by cyclization to form the triazolopyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridine core.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiprotozoal Activity :
    • Research has indicated that 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine exhibits significant activity against Leishmania parasites, which are responsible for leishmaniasis. This compound shows promise particularly against strains resistant to conventional treatments, making it a candidate for further development in antileishmanial therapies .
  • Neurological Disorders :
    • The compound acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This interaction suggests potential therapeutic applications in treating neurological and psychiatric disorders such as anxiety, depression, and schizophrenia .

Synthesis and Structural Studies

This compound serves as a valuable building block in the synthesis of novel bioactive molecules. Its unique structure allows researchers to explore modifications that could enhance biological activity or selectivity towards specific targets.

Synthetic Pathways

Several synthetic methods have been developed to create this compound and its derivatives:

Synthesis MethodDescription
Condensation Reactions Involves the reaction of pyridine derivatives with triazole precursors to form the target compound.
Functional Group Modifications Allows for the introduction of various substituents at specific positions on the triazole and pyridine rings to optimize pharmacological properties.

Case Studies and Research Findings

  • Leishmania Resistance Study :
    • A study conducted on various Leishmania species demonstrated that this compound effectively inhibited parasite growth in vitro. The results indicated a higher efficacy compared to standard treatments, suggesting its potential role in future therapeutic strategies .
  • Modulation of mGluR2 :
    • Another research project focused on the modulation of mGluR2 receptors using this compound revealed its ability to enhance receptor activity without causing significant side effects typically associated with direct agonists. This property positions it as a lead compound for developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Aryl vs. Heteroaryl Substituents : The 3-pyridinyl group (heteroaromatic) may improve aqueous solubility compared to hydrophobic aryl groups (e.g., 4-chlorophenyl) .
  • Sulfonyl/Thio vs. Pyridinyl : Sulfonyl and thio derivatives exhibit strong antifungal/insecticidal activity, likely due to electrophilic reactivity or target enzyme inhibition. The 3-pyridinyl group’s bioactivity remains underexplored but could engage in π-π stacking or hydrogen bonding with biological targets .

Substituent Effects at Position 6

The trifluoromethyl (CF₃) group at position 6 is conserved in many analogs, contributing to:

  • Lipophilicity : Enhances membrane permeability.
  • Metabolic Stability : CF₃ resists oxidative degradation.

Physicochemical and Pharmacokinetic Properties

However:

  • Aqueous Solubility : Derivatives with polar substituents (e.g., methoxy, ethoxy) at position 6 show improved solubility, as seen in compounds 41–43 (). The 3-pyridinyl group may similarly enhance solubility .
  • Crystallinity: Analogous compounds (e.g., 8-chloro-3-((4-chlorobenzyl)thio)- derivatives) crystallize in monoclinic/triclinic systems, suggesting predictable solid-state behavior for formulation .

Biological Activity

8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H6ClF3N4C_{12}H_{6}ClF_{3}N_{4} with a molecular weight of 292.65 g/mol. The compound features a triazole ring fused to a pyridine structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC12H6ClF3N4C_{12}H_{6}ClF_{3}N_{4}
Molecular Weight292.65 g/mol
CAS Number860788-54-1

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various therapeutic areas, particularly in cancer treatment and as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune response modulation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, a study demonstrated that derivatives of triazolo-pyridine showed promising activity against breast and colon cancer cell lines, with some compounds achieving IC50 values in the low micromolar range .

IDO1 Inhibition

Inhibitors of IDO1 are considered crucial in cancer immunotherapy due to their ability to enhance T-cell responses against tumors. The compound's structure allows it to effectively bind to the IDO1 enzyme, potentially improving the efficacy of combination therapies with other immunotherapeutic agents. Studies have shown that modifications to the triazole moiety can enhance binding affinity and selectivity for IDO1 .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cancer cells and immune pathways:

  • Binding Affinity : The trifluoromethyl group enhances lipophilicity and may facilitate stronger interactions with hydrophobic pockets in target proteins.
  • Enzyme Inhibition : By inhibiting IDO1, the compound can prevent the degradation of tryptophan into kynurenine, thus promoting T-cell proliferation and activity against tumors .

Case Studies

Several studies have evaluated the biological activity of similar triazolo-pyridine derivatives:

  • Study on Antiproliferative Activity : A series of triazolo-pyridines were synthesized and tested against various cancer cell lines. The most potent compound demonstrated an IC50 value of approximately 5 µM against A375 melanoma cells .
  • IDO1 Inhibition Study : Research focused on a novel class of triazolo[4,3-a]pyridines indicated that certain modifications led to enhanced IDO1 inhibition with IC50 values reaching sub-micromolar levels .

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYieldKey Techniques
ChlorinationPOCl₃, 1,2-dichloroethane, 150°C (microwave)50.9%¹H/¹³C NMR, MS
Cross-CouplingVinyl boronate, Pd(PPh₃)₄, NaHCO₃, 150°C (microwave)58.6%Column chromatography

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:
Characterization relies on:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., pyridinyl vs. trifluoromethyl groups). For example, a related triazolopyridine derivative showed distinct aromatic proton signals at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : Exact mass analysis (e.g., HRMS-ESI) confirms molecular weight (e.g., [M+H]+ 244.0642 for a chloro-trifluoromethyl analog) .
  • X-ray Diffraction : Crystallography resolves bond angles and packing; a monoclinic P2₁/c space group was reported for a chlorinated triazolopyridine analog with β = 108.4° .

Basic: What biological activities have been reported for structurally similar compounds?

Methodological Answer:
Related triazolopyridines exhibit:

  • Antimicrobial Activity : Derivatives with sulfanyl linkages show efficacy against bacteria/fungi (e.g., MIC values <10 µM for some analogs) .
  • Enzyme Inhibition : Trifluoromethyl groups enhance interactions with hydrophobic enzyme pockets (e.g., kinase or protease targets) .
  • Pharmacological Potential : Pyridine and triazole moieties enable DNA/protein binding, as shown via SPR and molecular docking .

Advanced: How can researchers optimize synthetic yields while minimizing byproducts?

Methodological Answer:
Key strategies include:

  • Microwave Optimization : Adjusting irradiation time (e.g., 10–30 min) and temperature (120–160°C) to balance yield and decomposition .
  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for cross-coupling efficiency .
  • Solvent Polarity : Low-polarity solvents (e.g., dichloroethane) reduce side reactions during chlorination .

Q. Data Contradiction Analysis :

  • reports 50–60% yields for microwave-assisted reactions, while conventional reflux methods () yield ~70% but require longer times (24–48 hrs). Researchers must prioritize speed vs. yield .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., binding affinities vs. activity)?

Methodological Answer:

  • DFT Calculations : Compare theoretical vs. experimental bond lengths (e.g., C-Cl: 1.73 Å calculated vs. 1.74 Å observed) to validate structures .
  • Molecular Docking : Simulate interactions with targets (e.g., proteins) to explain discrepancies between in vitro binding and cellular activity. For example, a trifluoromethyl group may enhance membrane permeability but reduce target affinity .

Advanced: What are the stability and solubility challenges of this compound under physiological conditions?

Methodological Answer:

  • Stability : Perform accelerated degradation studies (e.g., pH 1–13, 40°C/75% RH) with HPLC monitoring. Chlorinated analogs degrade via hydrolysis (t₁/₂ ~48 hrs at pH 7.4) .
  • Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations. LogP calculations (e.g., ~3.5 for trifluoromethyl derivatives) guide solvent selection .

Advanced: How do halogen substituents (Cl, CF₃) influence structure-activity relationships (SAR)?

Methodological Answer:
Table 2: Halogen Effects on Biological Activity

SubstituentPositionImpactExample
Cl8Increases electrophilicity, enhancing DNA bindingMIC: 2.5 µM (E. coli)
CF₃6Boosts lipophilicity, improving CNS penetrationIC₅₀: 0.8 µM (kinase assay)
Br/I6/8Alters steric bulk, reducing off-target effectsSelectivity index: >100

Advanced: What methodologies are used to compare biological activity across structurally diverse analogs?

Methodological Answer:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay) .
  • Dose-Response Analysis : Calculate EC₅₀/IC₅₀ values for potency comparisons. For example, a chloro-trifluoromethyl analog showed 10-fold higher activity than bromo analogs .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink with targets, followed by pull-down/MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment to confirm binding .

Advanced: What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis .
  • Safety : Use electrostatic-safe gloves (e.g., nitrile) and fume hoods during synthesis. LC-MS monitoring is recommended for purity checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.